Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
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Overview
Description
Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, multiple functional groups, and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. Common synthetic routes include:
Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.
Scientific Research Applications
Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-methylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.
Properties
Molecular Formula |
C19H24O6 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C19H24O6/c1-5-11-6-8-12(9-7-11)14-15(17(21)24-3)13(20)10-19(2,23)16(14)18(22)25-4/h6-9,14-16,23H,5,10H2,1-4H3 |
InChI Key |
KMYYBZLECFIGBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC)(C)O)C(=O)OC |
Origin of Product |
United States |
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